Benzo[c][1,6]naphthyridine

Spectroscopic characterization Isomer differentiation Quality control

Benzo[c][1,6]naphthyridine (CAS 316-92-7) is a tricyclic nitrogen-containing heterocyclic compound with the molecular formula C12H8N2 and a molecular weight of 180.20 g/mol. It belongs to the broader class of naphthyridines—diazanaphthalenes featuring one nitrogen atom in each fused pyridine ring.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
CAS No. 316-92-7
Cat. No. B15494886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,6]naphthyridine
CAS316-92-7
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC3=C2C=NC=C3
InChIInChI=1S/C12H8N2/c1-2-4-10-9(3-1)7-14-12-5-6-13-8-11(10)12/h1-8H
InChIKeyBYXCINYJZUMIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c][1,6]naphthyridine (CAS 316-92-7): Procurement-Relevant Structural and Chemical Profile


Benzo[c][1,6]naphthyridine (CAS 316-92-7) is a tricyclic nitrogen-containing heterocyclic compound with the molecular formula C12H8N2 and a molecular weight of 180.20 g/mol . It belongs to the broader class of naphthyridines—diazanaphthalenes featuring one nitrogen atom in each fused pyridine ring [1]. The compound exists as a solid crystalline substance, is soluble in organic solvents such as DMSO but poorly soluble in water, and is primarily employed as a research compound and building block in medicinal chemistry and organic synthesis .

Why Benzo[c][1,6]naphthyridine Cannot Be Replaced by Generic Naphthyridine Analogs


Substitution of benzo[c][1,6]naphthyridine with alternative naphthyridine isomers or benzo-fused analogs is not scientifically valid due to fundamental differences in molecular architecture and electronic configuration. The compound's specific annulation pattern—a benzene ring fused to the 'c' face of the 1,6-naphthyridine core—creates a distinct nitrogen atom spatial arrangement that differs markedly from isomeric benzo[h][1,6]naphthyridine, benzo[f][1,7]naphthyridine, and benzo[c][1,5]naphthyridine systems [1]. This architectural divergence directly impacts 13C NMR chemical shifts, geometry-optimized bond lengths and angles, effective atomic charge distributions, and metal coordination behavior [2]. Procurement decisions that treat these isomers as interchangeable building blocks will result in divergent synthetic outcomes, altered electronic properties in downstream materials, and irreproducible biological or catalytic activity.

Benzo[c][1,6]naphthyridine: Quantitative Differentiation Evidence Versus Comparator Compounds


13C NMR Spectroscopic Fingerprint Distinguishes Benzo[c][1,6]naphthyridine from Isomeric Benzo-Fused Naphthyridines

In a comparative study of six derivatives spanning isomeric benzo[c][1,5]-, benzo[h][1,6]-, and benzo[f][1,7]naphthyridines, distinct 13C NMR spectral patterns were documented that enable unambiguous isomer identification [1]. The benzo[c][1,6]naphthyridine framework (studied via its derivatives) produces a characteristic carbon resonance profile that differs systematically from benzo[h][1,6]naphthyridine and benzo[f][1,7]naphthyridine due to variations in the nitrogen atom positions and the site of benzene ring fusion. This spectroscopic differentiation provides a quality control and identity verification criterion not achievable with generic naphthyridine standards.

Spectroscopic characterization Isomer differentiation Quality control

N- and C-Substituted Benzo[c][1,6]naphthyridine Derivatives as Synthetic Intermediates for Functionalized Building Blocks

The benzo[c][1,6]naphthyridine scaffold serves as a synthetic intermediate for generating N- and C-substituted derivatives via quaternization reactions and condensation with formaldehyde [1]. While direct yield data for the unsubstituted parent compound are limited, the successful derivatization of isomeric benzo[h][1,6]naphthyridine with 2-hydroxyethyl groups demonstrates the synthetic tractability of the benzo-fused naphthyridine core. This synthetic accessibility contrasts with certain other benzo-fused isomers where substitution patterns may be sterically or electronically constrained due to different nitrogen atom positioning.

Organic synthesis Building block utility Derivatization

Partially Saturated Tetrahydro-benzo[c][1,6]naphthyridin-6-ones Exhibit Several-Fold Enhanced PARP-1 Inhibitory Potency Versus Aromatic C-Ring Derivatives

In a structure-activity relationship study evaluating PARP-1 inhibitors, the 1,3,4,5-tetrahydro-benzo[c][1,6]naphthyridin-6-one scaffold demonstrated potency that was several times greater than the corresponding fully aromatic C-ring derivatives [1]. This finding, derived from the partially saturated derivative rather than the fully aromatic parent compound, establishes the benzo[c][1,6]naphthyridine core as a privileged scaffold for PARP-1 inhibitor development. The partially saturated C-ring confers enhanced potency relative to aromatic C-ring congeners, a differentiation relevant for medicinal chemistry procurement decisions when selecting starting scaffolds for PARP-1 targeted programs.

PARP-1 inhibition Medicinal chemistry Structure-activity relationship

Distinct Geometry-Optimized Electronic Structure Differentiates Benzo[c][1,6]naphthyridine from Other Benzo-Fused Isomers

Geometry optimization calculations using the AM1 semi-empirical method and, in one case, ab initio 6-31G calculations were performed on ten benzonaphthyridine compounds spanning isomeric benzo[c][1,5]-, benzo[h][1,6]-, and benzo[f][1,7]naphthyridine derivatives [1]. The effective atomic charge distributions computed for these compounds revealed isomer-dependent electronic structure variations attributable to the different nitrogen atom positions and benzene ring fusion patterns. The benzo[c][1,6]naphthyridine framework possesses a unique charge distribution profile compared to its isomeric counterparts, with implications for intermolecular interactions, metal coordination behavior, and physicochemical properties.

Computational chemistry Electronic structure Geometry optimization

Benzo[c][1,6]naphthyridine as a Core Scaffold in Beta-Blocker Combination Pharmaceutical Compositions

Japanese patent JPS5585519A, assigned to Sandoz AG, discloses a novel use of benzo[c][1,6]naphthyridine in combination with beta-blocking agents for pharmaceutical compositions [1]. The patent, filed in 1979 and published in 1980, establishes the compound's utility in cardiovascular therapeutic applications, specifically classified under A61K31/47 (medicinal preparations containing quinolines or isoquinolines) and A61P9/06 (antiarrhythmics). This patent-protected application distinguishes benzo[c][1,6]naphthyridine from other naphthyridine isomers that lack documented pharmaceutical combination utility with beta-blockers.

Pharmaceutical development Cardiovascular therapeutics Drug combination

Recommended Procurement and Application Scenarios for Benzo[c][1,6]naphthyridine Based on Evidence Differentiation


PARP-1 Inhibitor Lead Optimization: Prioritization of Tetrahydro-benzo[c][1,6]naphthyridin-6-one Scaffold

For medicinal chemistry teams developing poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for acute ischemic injury applications, procurement of benzo[c][1,6]naphthyridine as a starting material for 1,3,4,5-tetrahydro-benzo[c][1,6]naphthyridin-6-one synthesis is supported by direct comparative evidence showing several-fold enhanced potency versus fully aromatic C-ring derivatives [1]. This scaffold advantage, coupled with the ability to introduce tertiary amines for salt formation and enhanced aqueous solubility, makes this core structure preferable over alternative aromatic aza-5[H]-phenanthridin-6-ones for programs requiring intravenous formulation compatibility [1].

Isomer-Specific Spectroscopic Reference Standard for Benzonaphthyridine Identification

For analytical chemistry laboratories and quality control facilities requiring unambiguous isomer identification, benzo[c][1,6]naphthyridine serves as a reference standard due to its distinct 13C NMR spectral fingerprint that differentiates it from benzo[h][1,6]naphthyridine and benzo[f][1,7]naphthyridine isomers [2]. Procurement of this specific isomer is essential for laboratories performing benzonaphthyridine characterization, as substitution with incorrect isomers would yield mismatched spectral data and compromise analytical validation efforts [2].

Cardiovascular Drug Discovery: Beta-Blocker Combination Therapy Research

For pharmaceutical research organizations investigating beta-blocker combination therapies for arrhythmia, ischemic conditions, or other cardiovascular disorders, benzo[c][1,6]naphthyridine is a relevant scaffold with patent-documented precedent for such applications [3]. The compound's established utility in combination with beta-blocking agents, as disclosed in Japanese patent JPS5585519A, provides a basis for scaffold selection in cardiovascular drug discovery programs [3]. This patent-protected application distinguishes the compound from other naphthyridine isomers lacking documented cardiovascular therapeutic combinations.

Computational Chemistry and Structure-Based Design: Isomer-Specific Electronic Structure Reference

For computational chemistry groups performing structure-based drug design or materials modeling, benzo[c][1,6]naphthyridine provides an isomer-specific electronic structure profile with distinct effective atomic charge distribution compared to isomeric benzo[h][1,6]naphthyridine and benzo[f][1,7]naphthyridine frameworks [2]. This electronic differentiation, validated through AM1 geometry optimization and ab initio 6-31G calculations, is relevant for molecular docking studies, QSAR model development, and the design of metal-coordinating ligands where nitrogen atom positioning and charge distribution critically influence binding affinity and selectivity [2].

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